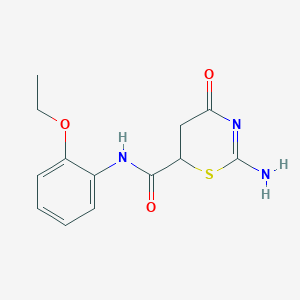![molecular formula C13H18N2O3S B4926561 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol](/img/structure/B4926561.png)
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. NPPB is a potent inhibitor of chloride channels, which are important in a variety of physiological processes.
Wirkmechanismus
The mechanism of action of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol involves its interaction with chloride channels. 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol binds to the channel pore and blocks the flow of chloride ions through the channel. This inhibition of chloride channels can have a number of downstream effects on cellular physiology, including changes in membrane potential, ion transport, and cell volume regulation.
Biochemical and Physiological Effects:
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to have a number of biochemical and physiological effects in various cell types. In epithelial cells, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to inhibit transepithelial ion transport and fluid secretion. In smooth muscle cells, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to inhibit contraction and relaxation. In neurons, 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been shown to affect synaptic transmission and neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride channel activity in a variety of cell types. However, one limitation of using 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol is its potential for off-target effects, as it may interact with other ion channels or transporters.
Zukünftige Richtungen
There are a number of future directions for research on 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol. One area of interest is the development of more selective chloride channel inhibitors that do not have off-target effects. Another area of interest is the use of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in the study of disease states that are associated with altered chloride channel function, such as cystic fibrosis and epilepsy. Additionally, the use of 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol in the development of novel therapies for these diseases is an area of active research.
Synthesemethoden
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol can be synthesized using a variety of methods. One common method involves the reaction of 2-nitro-5-(1-piperidinyl)thiophenol with ethylene oxide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{[2-nitro-5-(1-piperidinyl)phenyl]thio}ethanol has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of chloride channels in a number of different cell types, including epithelial cells, smooth muscle cells, and neurons. This makes it a useful tool for studying the physiological functions of chloride channels in these cells.
Eigenschaften
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-8-9-19-13-10-11(4-5-12(13)15(17)18)14-6-2-1-3-7-14/h4-5,10,16H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXXUDYCUMHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-Nitro-5-(piperidin-1-yl)phenyl]sulfanyl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
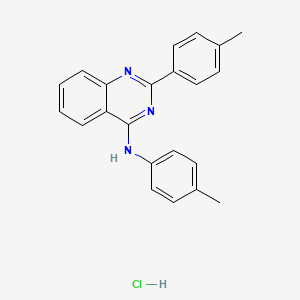
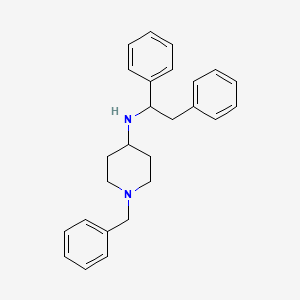
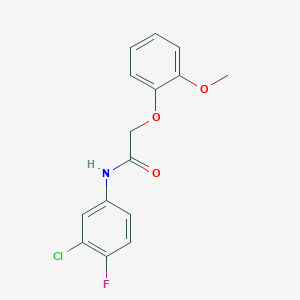
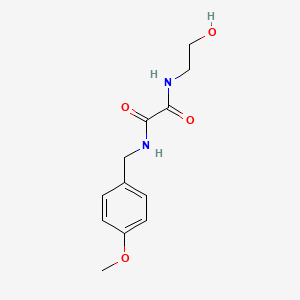
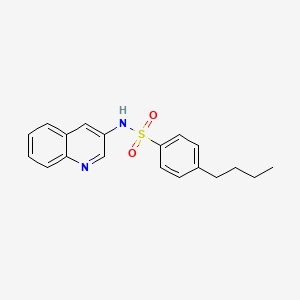
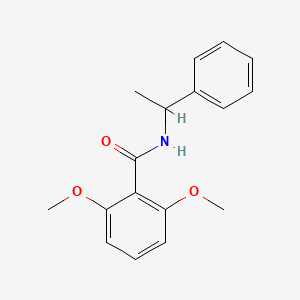
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926534.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B4926539.png)
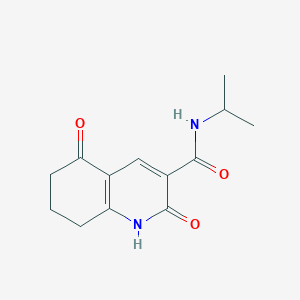
![5-(4-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4926554.png)
![1-(3-ethoxy-2-hydroxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4926566.png)
